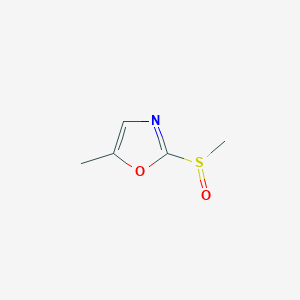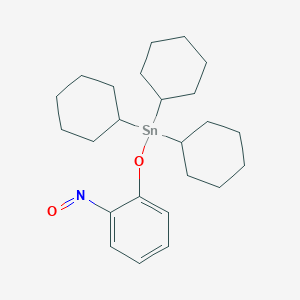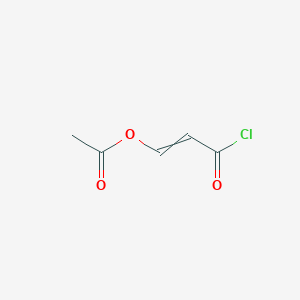
3-Chloro-3-oxoprop-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-oxoprop-1-en-1-yl acetate is a chemical compound with the molecular formula C5H5ClO3 It is an ester derivative of acetic acid and is characterized by the presence of a chloro group and an oxo group on a prop-1-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-oxoprop-1-en-1-yl acetate typically involves the reaction of acetic anhydride with 3-chloroacryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
CH3COOCOCH3+ClCH2COCl→CH3COOCH2COCl+CH3COOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-oxoprop-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
Oxidation: Formation of 3-chloro-3-oxopropanoic acid.
Reduction: Formation of 3-chloro-3-hydroxyprop-1-en-1-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-oxoprop-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-oxoprop-1-en-1-yl acetate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the oxo group can participate in redox reactions. The compound’s reactivity is influenced by the electronic effects of the chloro and oxo groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.
3-Chloro-3-hydroxyprop-1-en-1-yl acetate: Similar structure but with a hydroxyl group instead of an oxo group.
3-Bromo-3-oxoprop-1-en-1-yl acetate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-3-oxoprop-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. The presence of both a chloro and an oxo group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62041-78-5 |
|---|---|
Molecular Formula |
C5H5ClO3 |
Molecular Weight |
148.54 g/mol |
IUPAC Name |
(3-chloro-3-oxoprop-1-enyl) acetate |
InChI |
InChI=1S/C5H5ClO3/c1-4(7)9-3-2-5(6)8/h2-3H,1H3 |
InChI Key |
XDWARGXOJMMUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


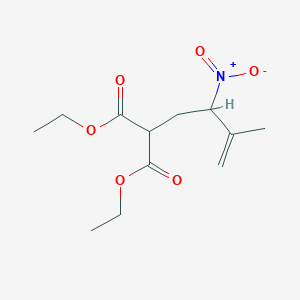
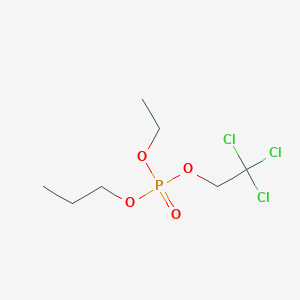
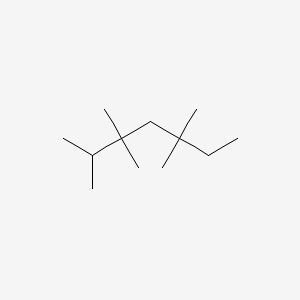
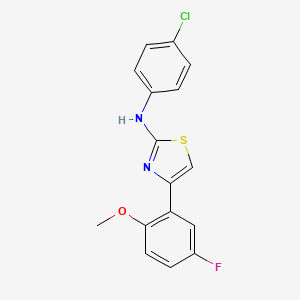
![Triethoxy[(tetradecane-1-sulfinyl)methyl]silane](/img/structure/B14535876.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14535881.png)
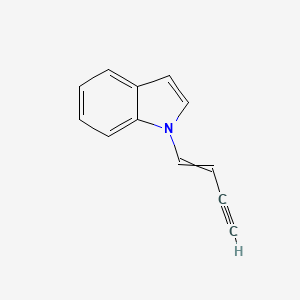
![12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy-](/img/structure/B14535890.png)
![1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14535891.png)
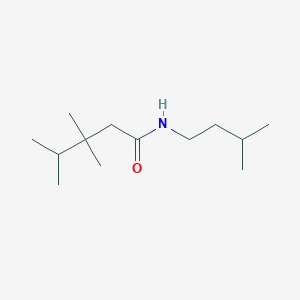
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol](/img/structure/B14535902.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]-](/img/structure/B14535907.png)
